REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH2:8][CH3:9])[C:3]=1[N:10]=[CH:11]OCC.C(NCCCC)CCC.C([N-]CCCC)CCC.[K+].[NH2-].[K+]>C(O)C>[CH2:8]([C:4]1[CH:5]=[CH:6][CH:7]=[C:2]2[C:3]=1[NH:10][CH:11]=[CH:1]2)[CH3:9] |f:2.3,4.5|
|
Name
|
Ethyl N-(2-methyl-6-ethylphenyl)formimidate
|
Quantity
|
65.9 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=CC=C1)CC)N=COCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)NCCCC
|
Name
|
potassium di-n-butylamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[N-]CCCC.[K+]
|
Name
|
benzyl anion
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ethyl N-(2-methyl-6-ethylphenyl)formimidate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=CC=C1)CC)N=COCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH2-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
159 °C
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The metallation and cyclization reactions were substantially instantaneous under these reaction conditions
|
Type
|
DISSOLUTION
|
Details
|
All solids dissolved
|
Type
|
CUSTOM
|
Details
|
resulting in a light brownish solution
|
Type
|
CUSTOM
|
Details
|
to destroy the excess amide and unreacted metal
|
Type
|
CUSTOM
|
Details
|
After the removal of the excess alcohol
|
Type
|
CUSTOM
|
Details
|
a brown oily material separated
|
Type
|
CUSTOM
|
Details
|
The top amine layer was decanted off
|
Type
|
DISSOLUTION
|
Details
|
The brown oily layer was dissolved in 300 ml
|
Type
|
WASH
|
Details
|
of hexane, then washed with 500 ml
|
Type
|
EXTRACTION
|
Details
|
water which was extracted with two 300 ml
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined hexane extracts were dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
Evaporation of volatile components
|
Type
|
CUSTOM
|
Details
|
furnished 39.8 g
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C=1C=CC=C2C=CNC12
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |